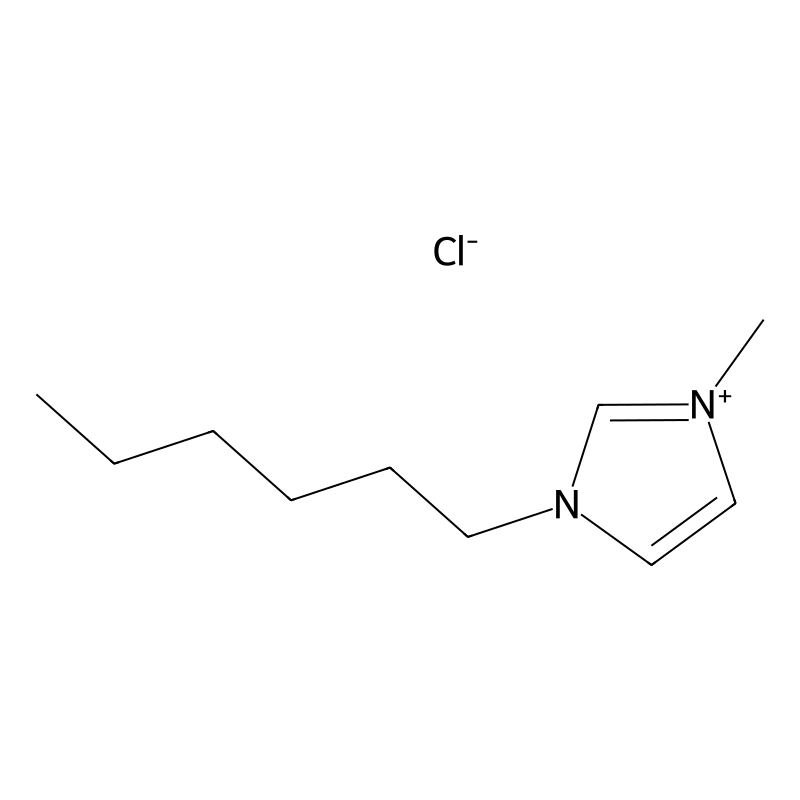1-Hexyl-3-methylimidazolium chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Catalysis:
- Solvent-free alkylation: EMIM Cl acts as a catalyst in solvent-free alkylation reactions, eliminating the need for volatile organic solvents, reducing environmental impact. Studies have shown its effectiveness in alkylating various aromatic compounds, improving reaction efficiency and product yield. [Source: Applied Catalysis A: General, Volume 226, Issue 1, 2002, Pages 149-155, ]
- Polymerization: EMIM Cl has been explored as a catalyst for olefin polymerization, particularly for the production of polyolefins with specific properties. Research suggests its ability to control polymer chain length and distribution, enabling the development of novel materials. [Source: Journal of Molecular Catalysis A: Chemical, Volume 269, Issues 1-2, 2007, Pages 156-163, ]
Other applications:
- Electrolytes in electrochemical devices: EMIM Cl's unique ionic conductivity makes it a potential candidate for electrolytes in various electrochemical devices such as batteries and fuel cells. Research is ongoing to explore its potential in improving the performance and efficiency of these devices. [Source: Electrochimica Acta, Volume 50, Issue 25, 2005, Pages 4896-4904, ]
- Extraction and separation processes: EMIM Cl's ability to dissolve various organic and inorganic compounds makes it useful in extraction and separation processes. Studies have explored its potential for extracting valuable components from complex mixtures, offering potential applications in fields like biorefining and environmental remediation. [Source: Industrial & Engineering Chemistry Research, Volume 47, Issue 8, 2008, Pages 2985-2992, ]
1-Hexyl-3-methylimidazolium chloride is an organic compound classified as an ionic liquid, characterized by its unique properties and applications. Its molecular formula is C10H19ClN2, with a molecular weight of approximately 202.72 g/mol . This compound appears as a colorless to yellow clear liquid and has a refractive index ranging from 1.514 to 1.518 . It is soluble in water and exhibits a density of about 1.04 g/cm³ at 26 °C . The compound is known for its thermal stability and low volatility, making it suitable for various applications in chemistry and industry.
- Dissolution: HMIMCl's ability to dissolve a wide range of compounds is attributed to its dual nature. The cation interacts with polar molecules, while the anion interacts with nonpolar molecules, facilitating dissolution through a combination of solvation forces.
- Catalysis: As a Lewis acid, HMIMCl can accept electron pairs from reactants, influencing their reactivity and promoting specific chemical transformations [].
HMIMCl is mildly toxic and can cause skin irritation upon contact. It is also hygroscopic (absorbs moisture from the air) and should be handled with care in a well-ventilated area using appropriate personal protective equipment (PPE) such as gloves and goggles.
Data:
- LD50 (oral, rat) > 5000 mg/kg
- Transesterification: Facilitating the conversion of triglycerides into biodiesel.
- Diels-Alder reactions: Serving as a medium for cycloaddition reactions.
- Michael additions: Enhancing nucleophilic addition reactions due to its unique solvation properties.
The ionic nature of this compound allows it to stabilize charged intermediates, thereby increasing reaction rates and yields in many organic transformations .
Research indicates that 1-hexyl-3-methylimidazolium chloride exhibits notable biological activity, particularly in antimicrobial applications. Studies have shown that it possesses antibacterial properties against various strains of bacteria, making it a potential candidate for use in pharmaceuticals and biocides . Additionally, its biocompatibility has been assessed, suggesting it may be suitable for applications involving biological systems.
1-Hexyl-3-methylimidazolium chloride can be synthesized through several methods:
- Alkylation of Imidazole: This method involves the alkylation of imidazole with hexyl bromide or hexyl chloride under basic conditions.
- Quaternization Reaction: Imidazole is reacted with an alkyl halide (e.g., hexyl bromide) in the presence of a base to form the corresponding ionic liquid.
- Direct Synthesis: A one-pot synthesis involving imidazole and hexyl alcohol can also yield the desired ionic liquid after purification.
These methods allow for the production of high-purity 1-hexyl-3-methylimidazolium chloride suitable for various applications .
Interaction studies involving 1-hexyl-3-methylimidazolium chloride focus on its behavior with various substrates and biological systems. Research has indicated that this compound can interact favorably with proteins and other biomolecules, influencing their stability and activity. For instance, studies have shown that ionic liquids can enhance the solubility of certain pharmaceuticals, thereby improving their bioavailability . Additionally, investigations into its interactions with membranes suggest potential applications in drug delivery systems.
Several compounds share structural similarities with 1-hexyl-3-methylimidazolium chloride, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Octyl-3-methylimidazolium chloride | C11H23ClN2 | Longer alkyl chain; higher viscosity |
| 1-Ethyl-3-methylimidazolium chloride | C8H15ClN2 | Shorter alkyl chain; lower melting point |
| 1-Butyl-3-methylimidazolium chloride | C9H17ClN2 | Intermediate chain length; commonly used in research |
Uniqueness
1-Hexyl-3-methylimidazolium chloride is distinguished by its balance between hydrophobicity and hydrophilicity due to the hexyl group, making it versatile for both aqueous and organic phase reactions. Its specific properties such as lower viscosity compared to longer chain analogs also enhance its usability in industrial applications .
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








